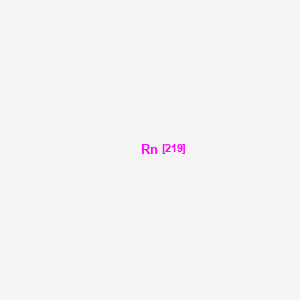
Radon-219
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Radon-219 atom is a radon atom.
A naturally radioactive element with atomic symbol Rn, and atomic number 86. It is a member of the noble gas family found in soil, and is released during the decay of RADIUM.
Wissenschaftliche Forschungsanwendungen
Properties of Radon-219
- Chemical Symbol : Rn
- Atomic Number : 86
- Half-life : Approximately 3.96 seconds
- Decay Products : this compound decays into polonium-215, which further decays into lead-211.
Nuclear Medicine
This compound's short half-life and radioactive properties make it a candidate for certain applications in nuclear medicine. Its decay products can be utilized in targeted alpha therapy (TAT) for cancer treatment. The ability to emit alpha particles allows this compound to potentially destroy malignant cells while minimizing damage to surrounding healthy tissues. Research continues to explore its effectiveness and safety in clinical settings.
Environmental Radioactivity Studies
This compound is part of the broader study of radon isotopes in environmental science. It serves as an indicator of radium decay processes in soil and groundwater, contributing to assessments of natural radioactivity levels. Understanding the dispersal patterns of this compound can help evaluate the potential health risks associated with radon exposure in residential areas.
Case Study: Radon Measurement Techniques
A study conducted on radon measurement techniques highlighted the importance of detecting this compound levels in various environments. The research employed methods such as:
- Solid-state nuclear track detectors (SSNTDs) : Used for long-term monitoring.
- Electret ion chamber detectors : For real-time measurements.
The findings emphasized the need for accurate detection methods to mitigate health risks from radon exposure .
Dosimetry and Health Risk Assessment
This compound's decay products pose significant health risks due to their ability to emit alpha radiation upon inhalation. Dosimetric studies have focused on calculating the effective dose coefficients for inhaled this compound progeny, assessing the potential radiation dose received by lung tissues.
Key Findings from Dosimetry Studies
Educational Applications
This compound is also utilized in educational settings to teach students about radioactive decay chains and the associated health hazards. Programs developed by institutions like the University of Rochester focus on raising awareness about radon's presence in homes and its potential health impacts through interactive learning experiences .
Eigenschaften
CAS-Nummer |
14835-02-0 |
|---|---|
Molekularformel |
Rn |
Molekulargewicht |
219.00948 g/mol |
IUPAC-Name |
radon-219 |
InChI |
InChI=1S/Rn/i1-3 |
InChI-Schlüssel |
SYUHGPGVQRZVTB-OIOBTWANSA-N |
SMILES |
[Rn] |
Isomerische SMILES |
[219Rn] |
Kanonische SMILES |
[Rn] |
Synonyme |
Actinon Radon Thoron (Element) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















